molecular formula C8H13N B8763253 1-Azabicyclo(2.2.2)octane, 3-methylene- CAS No. 22207-84-7

1-Azabicyclo(2.2.2)octane, 3-methylene-

Cat. No. B8763253
Key on ui cas rn: 22207-84-7
M. Wt: 123.20 g/mol
InChI Key: LWKDQGSBGMZMNO-UHFFFAOYSA-N
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Patent
US08835638B2

Procedure details

U.S. Pat. No. 4,855,290 describes a process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′-quinuclidine) (1), which comprises the preparation of the epoxide of 3-methylenequinuclidine, which is subsequently reacted with hydrogen sulfide to produce 3-hydroxy-3-mercaptomethylquinuclidine and is condensed with acetaldehyde in the presence of a Lewis acid (e.g. boron trifluoride etherate) to provide 2-methylspiro(1,3-oxathiolane-5,3′-quinuclidine).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1[S:13][CH2:12][C:4]2([CH:9]3[CH2:10][CH2:11][N:6]([CH2:7][CH2:8]3)[CH2:5]2)[O:3]1.C=C1C2CCN(CC2)C1.S>>[OH:3][C:4]1([CH2:12][SH:13])[CH:9]2[CH2:10][CH2:11][N:6]([CH2:7][CH2:8]2)[CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC2(CN3CCC2CC3)CS1
Step Two
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CN2CCC1CC2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1(CN2CCC1CC2)CS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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